molecular formula C22H26O6S B14158091 Benzoic acid, 4,4'-sulfonylbis-, dibutyl ester CAS No. 3971-35-5

Benzoic acid, 4,4'-sulfonylbis-, dibutyl ester

Cat. No.: B14158091
CAS No.: 3971-35-5
M. Wt: 418.5 g/mol
InChI Key: DMHQQKCWHVVMKL-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is an organic compound with the molecular formula C20H26O6S. It is a derivative of benzoic acid where two benzoic acid molecules are linked by a sulfonyl group and esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester typically involves the esterification of 4,4’-sulfonylbisbenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,4’-sulfonylbisbenzoic acid and butanol.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation.

Major Products

    Hydrolysis: 4,4’-sulfonylbisbenzoic acid and butanol.

    Reduction: Corresponding sulfide derivative.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester largely depends on its chemical structure. The ester bonds can be hydrolyzed in biological systems to release the active 4,4’-sulfonylbisbenzoic acid, which can interact with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Similar structure but with methyl esters instead of butyl esters.

    4,4’-Sulfonylbisbenzoic acid: The parent acid without esterification.

    Dimethyl 4,4’-sulfonyldibenzoate: Another ester derivative with methyl groups.

Uniqueness

Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is unique due to its butyl ester groups, which can influence its solubility, reactivity, and potential applications compared to its methyl ester counterparts. The longer alkyl chains in the butyl ester can also affect the compound’s physical properties, such as melting point and boiling point.

Properties

CAS No.

3971-35-5

Molecular Formula

C22H26O6S

Molecular Weight

418.5 g/mol

IUPAC Name

butyl 4-(4-butoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C22H26O6S/c1-3-5-15-27-21(23)17-7-11-19(12-8-17)29(25,26)20-13-9-18(10-14-20)22(24)28-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3

InChI Key

DMHQQKCWHVVMKL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC

Origin of Product

United States

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